molecular formula C20H19N5O2S B3008531 2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-02-6

2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3008531
CAS No.: 422533-02-6
M. Wt: 393.47
InChI Key: IAPDPOJVPRNOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methodologies for synthesizing quinazolinone derivatives, including compounds structurally related to "2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one." These methods are crucial for exploring the therapeutic potential of quinazolinones in drug discovery. For instance, the synthesis of quinazolin-4(3H)-ones via amidine N-arylation demonstrates the chemical versatility of quinazolinone frameworks, facilitating the generation of diverse derivatives for pharmacological evaluation (Li et al., 2013).

Potential Therapeutic Applications

Anticancer Activity

Quinazolinone derivatives have been evaluated for their potential anticancer activity. The synthesis of novel quinazolin-2,4-dione hybrid molecules and their in silico molecular docking studies against Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) indicate these compounds' potential as antimalarial agents. This suggests the broader utility of the quinazolinone scaffold in designing inhibitors against various targets involved in disease pathogenesis (Abdelmonsef et al., 2020).

Anti-Inflammatory Properties

The exploration of quinazolinone derivatives for anti-inflammatory activities reveals the compound class's potential in treating inflammatory conditions. For example, the synthesis and evaluation of newer quinazolin-4-one derivatives have shown significant anti-inflammatory activity, indicating their utility in developing new anti-inflammatory drugs (Kumar & Rajput, 2009).

Mechanism of Action

While the specific mechanism of action for “2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one” is not available, quinazoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .

Future Directions

Quinazoline and quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities . The potential applications of these derivatives in fields of biology, pesticides, and medicine are still being explored . Future research may focus on developing new synthetic methods and investigating the biological properties of these compounds .

Properties

IUPAC Name

2-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-27-11-9-21-19-15-6-2-3-7-16(15)23-20(24-19)28-13-14-12-18(26)25-10-5-4-8-17(25)22-14/h2-8,10,12H,9,11,13H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPDPOJVPRNOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.